
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C19H28O4. It is an ester derivative of cinnamic acid, where the octyl group is attached to the carboxyl end and the 3,4-dimethoxyphenyl group is attached to the prop-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of different ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is used as a starting material or intermediate in the synthesis of various organic compounds. It is also studied for its photophysical properties and potential use in organic photovoltaics .
Biology: In biological research, this compound is investigated for its potential antioxidant and anti-inflammatory properties. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent and its potential use in the treatment of certain diseases due to its bioactive properties .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its UV-absorbing properties. It is also used as a fragrance ingredient and in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the methoxy groups play a crucial role in its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Octyl 3-(4-hydroxyphenyl)prop-2-enoate: This compound has a hydroxyl group instead of methoxy groups, which may alter its chemical and biological properties.
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate:
Octyl methoxycinnamate: This compound is widely used in sunscreens for its UV-absorbing properties and is structurally similar to Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its antioxidant properties and potentially improve its stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
193343-04-3 |
|---|---|
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H28O4/c1-4-5-6-7-8-9-14-23-19(20)13-11-16-10-12-17(21-2)18(15-16)22-3/h10-13,15H,4-9,14H2,1-3H3 |
InChI-Schlüssel |
KEJOISRHKWJBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


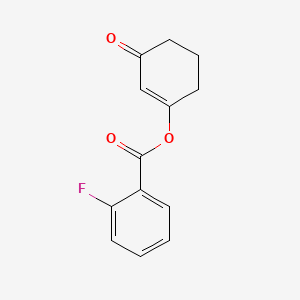
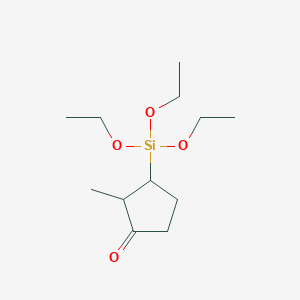
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

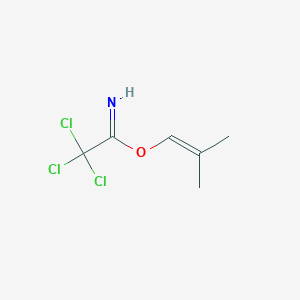
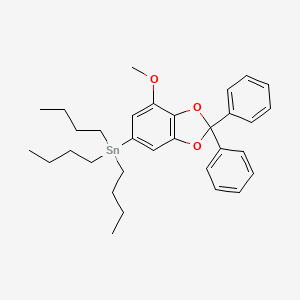
![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)
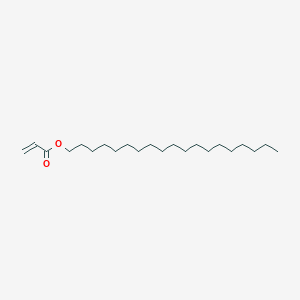



![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
